2-hydrazinyl-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one
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Overview
Description
2-hydrazinyl-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one is a quinazoline derivative Quinazoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydrazinyl-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one typically involves the following steps:
Starting Material: The synthesis begins with 4-isopropylaniline.
Formation of Quinazoline Core: The 4-isopropylaniline undergoes a cyclization reaction with anthranilic acid to form the quinazoline core.
Hydrazination: The quinazoline core is then reacted with hydrazine hydrate to introduce the hydrazino group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve solubility and reaction efficiency.
Temperature and Pressure: Control of reaction temperature and pressure to optimize conditions.
Chemical Reactions Analysis
Types of Reactions
2-hydrazinyl-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
2-hydrazinyl-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Pharmacology: Studied for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Biochemistry: Used as a probe to study enzyme mechanisms and interactions.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-hydrazinyl-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one involves:
Molecular Targets: The compound targets specific enzymes, such as tyrosine kinases, which play a role in cell signaling and cancer progression.
Pathways Involved: It interferes with signaling pathways that regulate cell growth and survival, leading to the inhibition of cancer cell proliferation and induction of apoptosis (programmed cell death).
Comparison with Similar Compounds
Similar Compounds
2-hydrazino-3-phenylquinazolin-4(3H)-one: Lacks the isopropyl group, which may affect its biological activity.
2-hydrazino-3-(4-methylphenyl)quinazolin-4(3H)-one: Contains a methyl group instead of an isopropyl group, potentially altering its chemical properties.
Uniqueness
Structural Features: The presence of the isopropyl group in 2-hydrazinyl-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one may enhance its lipophilicity and ability to interact with biological membranes.
Biological Activity: The specific substitution pattern may confer unique biological activities, making it a valuable compound for further research.
Biological Activity
2-Hydrazinyl-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one is a compound belonging to the quinazolinone family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antioxidant, anticancer, and antibacterial properties, supported by various studies and data.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure features a hydrazine moiety and a quinazolinone core, which are critical for its biological activity.
Antioxidant Activity
Recent studies have demonstrated that derivatives of quinazolinones exhibit significant antioxidant properties. The antioxidant activity is often assessed using the DPPH radical scavenging method. For instance, compounds similar to this compound have shown antioxidant activity that exceeds that of ascorbic acid by approximately 1.37 times .
Table 1: Antioxidant Activity Comparison
Compound | DPPH Scavenging Activity (IC50 μM) | Comparison to Ascorbic Acid |
---|---|---|
This compound | TBD | Higher than ascorbic acid |
N-(1,3-dioxoisoindolin-2-yl)-3-amino propanamide | 0.5 | 1.37 times higher |
Hydrazone with thiophene moiety | 0.8 | 1.26 times higher |
Anticancer Activity
The anticancer potential of this compound has also been investigated through various in vitro studies. Notably, derivatives of quinazolinones have shown cytotoxic effects against different cancer cell lines such as U-87 (human glioblastoma) and MDA-MB-231 (triple-negative breast cancer). The MTT assay results indicate that these compounds exhibit a higher cytotoxicity towards U-87 cells compared to MDA-MB-231 cells .
Case Study: Anticancer Efficacy
In a study assessing the anticancer properties of related compounds:
- Cell Lines Used : U-87 and MDA-MB-231
- Results : The tested compounds exhibited IC50 values ranging from 10 µM to 30 µM against U-87 cells and higher IC50 values against MDA-MB-231 cells.
Antibacterial Activity
The antibacterial activity of quinazolinone derivatives has also been documented. Compounds similar to 2-hydrazinyl derivatives have been evaluated against Gram-positive and Gram-negative bacteria. Preliminary results indicate that certain derivatives exhibit moderate to significant antibacterial effects against strains like Bacillus cereus and Pseudomonas aeruginosa .
Table 2: Antibacterial Activity Overview
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC μg/mL) |
---|---|---|
2-Hydrazinyl derivative | Bacillus cereus | TBD |
Quinazolinone derivative | Pseudomonas aeruginosa | TBD |
The biological activities of quinazolinone derivatives can be attributed to their ability to interact with various biological targets:
- Antioxidant Mechanism : These compounds may reduce oxidative stress by scavenging free radicals.
- Anticancer Mechanism : They may induce apoptosis in cancer cells through mitochondrial pathways or inhibit specific signaling pathways involved in cell proliferation.
- Antibacterial Mechanism : The compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.
Properties
IUPAC Name |
2-hydrazinyl-3-(4-propan-2-ylphenyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-11(2)12-7-9-13(10-8-12)21-16(22)14-5-3-4-6-15(14)19-17(21)20-18/h3-11H,18H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRMULDYEFRGBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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